

Application Note: Determination of Buquinolate in Animal Feed by HPLC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Buquinolate**

Cat. No.: **B1668063**

[Get Quote](#)

Abstract

This application note details a robust and sensitive method for the quantitative analysis of **Buquinolate** in animal feed matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol outlines a streamlined sample preparation procedure based on solid-phase extraction (SPE) for effective matrix cleanup. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. This method is suitable for routine monitoring and regulatory compliance testing of **Buquinolate** in various feed types.

Introduction

Buquinolate is a quinolone coccidiostat used as a feed additive to control coccidiosis in poultry. Monitoring its concentration in animal feed is crucial to ensure efficacy and prevent potential residues in animal-derived food products. Regulatory bodies in the European Union and the United States (FDA) establish Maximum Residue Limits (MRLs) for veterinary drugs in food and feed to safeguard consumer health.^{[1][2][3][4]} While specific MRLs for **Buquinolate** in feed are subject to regional regulations, Directive 2002/32/EC of the European Parliament and of the Council on undesirable substances in animal feed provides a framework for such limits in the EU.^[5] HPLC-MS/MS offers the necessary selectivity and sensitivity for accurate quantification of **Buquinolate** at trace levels in complex feed matrices.^[6]

Experimental

Sample Preparation

A reliable sample preparation protocol is essential for removing matrix interferences and concentrating the analyte. This method utilizes a solid-phase extraction (SPE) cleanup.

Protocol:

- Sample Homogenization: Grind a representative portion of the animal feed sample to a fine powder.
- Extraction:
 - Weigh 5 g of the homogenized feed sample into a 50 mL polypropylene centrifuge tube.
 - Add 20 mL of acetonitrile.
 - Vortex vigorously for 1 minute.
 - Shake on a mechanical shaker for 30 minutes.
 - Centrifuge at 4000 rpm for 10 minutes.
 - Collect the supernatant.
- Solid-Phase Extraction (SPE) Cleanup:
 - Condition an Oasis HLB SPE cartridge (60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.
 - Load 5 mL of the supernatant onto the SPE cartridge.
 - Wash the cartridge with 5 mL of 20% methanol in water.[\[6\]](#)
 - Dry the cartridge under vacuum for 5 minutes.
 - Elute the analyte with 5 mL of acetonitrile:methanol (1:1, v/v).[\[6\]](#)

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the mobile phase.
- Filter through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis

The analysis is performed on an HPLC system coupled to a triple quadrupole mass spectrometer.

Instrumentation and Conditions:

Parameter	Setting
HPLC System	Agilent 1290 Infinity II or equivalent
Column	Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	0-1 min: 10% B, 1-8 min: 10-90% B, 8-10 min: 90% B, 10.1-12 min: 10% B
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μ L
Mass Spectrometer	Agilent 6400 Series Triple Quadrupole or equivalent
Ionization Source	Electrospray Ionization (ESI), Positive Mode
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temp.	500°C
Desolvation Gas Flow	650 L/h

MRM Transitions for **Buquinolate**:

The following Multiple Reaction Monitoring (MRM) transitions are used for the quantification and confirmation of **Buquinolate**.

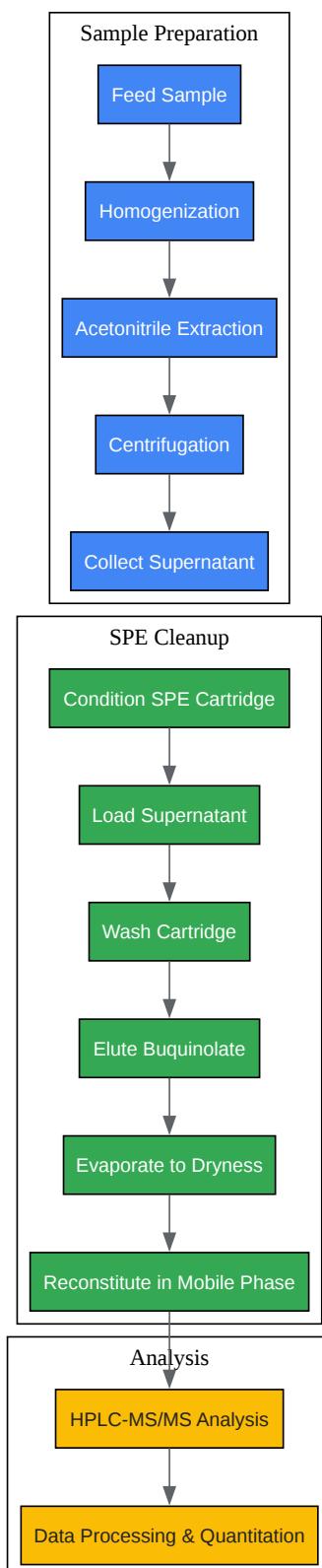
Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Purpose
Buquinolate	326.1	282.1	25	Quantifier
Buquinolate	326.1	254.1	35	Qualifier

Note: Collision energies may require optimization depending on the specific instrument used.

Results and Discussion

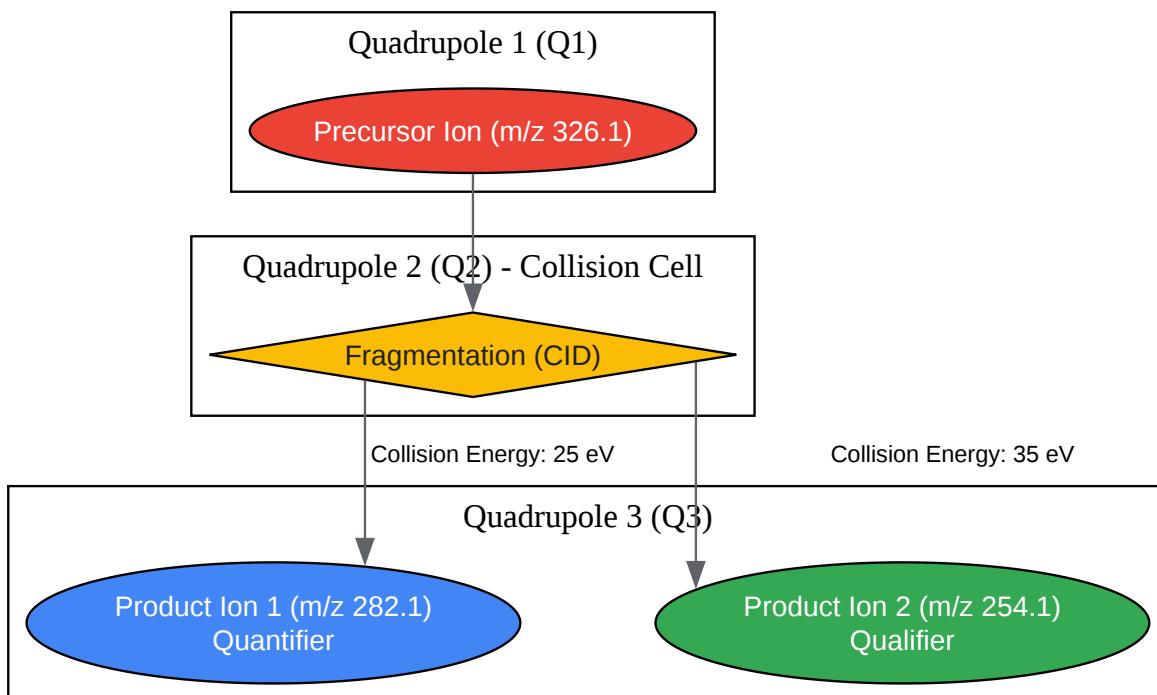
This method provides excellent chromatographic peak shape and separation for **Buquinolate** from matrix interferences. The use of a quantifier and a qualifier ion in the MRM method ensures high specificity and reduces the likelihood of false positives.

Method Validation:


The method should be validated according to SANTE/11945/2015 guidelines or other relevant regulatory standards.[\[7\]](#) Key validation parameters include:

- Linearity: A calibration curve should be prepared in a blank feed extract to account for matrix effects. A typical calibration range is 1-100 µg/kg. The correlation coefficient (r^2) should be >0.99 .
- Recovery: The recovery of the method is determined by spiking blank feed samples at different concentration levels. Expected recoveries are within 80-120%.
- Precision: The precision of the method is evaluated through repeatability (intra-day precision) and reproducibility (inter-day precision). The relative standard deviation (RSD) should be $\leq20\%$.
- Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. The LOQ for this method is expected to be in the low µg/kg range.

Conclusion


The HPLC-MS/MS method described in this application note is a reliable and sensitive tool for the determination of **Buquinolate** in animal feed. The sample preparation protocol is effective in removing matrix interferences, and the chromatographic and mass spectrometric conditions are optimized for high-throughput analysis. This method can be readily implemented in analytical laboratories for routine monitoring and to ensure compliance with regulatory standards.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **Buquinolate** analysis in feed.

[Click to download full resolution via product page](#)

Caption: MRM logic for **Buquinolate** detection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Maximum Residue Levels - Food Safety - European Commission [food.ec.europa.eu]
- 2. BVL - Maximum Residue Limits [bvl.bund.de]
- 3. Pesticide residues in food and animal feed | EUR-Lex [eur-lex.europa.eu]
- 4. Maximum Residue Limits (MRLs) for veterinary medicinal products | Anses - Agence nationale de sécurité sanitaire de l'alimentation, de l'environnement et du travail [anses.fr]

- 5. Framework for defining pesticide maximum residue levels in feed: applications to cattle and sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of nequinate and buquinolate in livestock products using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- To cite this document: BenchChem. [Application Note: Determination of Buquinolate in Animal Feed by HPLC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668063#hplc-ms-ms-method-for-buquinolate-detection-in-feed]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com